2-Oxo-3-ethyl-4-butanolide
Description
Contextualizing γ-Lactones and Butanolides within Organic Chemistry Research
Gamma-lactones (γ-lactones) are a significant class of heterocyclic compounds characterized by a five-membered ring containing an ester group. They are the cyclic esters of γ-hydroxy carboxylic acids. Butanolides are a specific type of γ-lactone derived from 4-hydroxybutanoic acid (also known as γ-hydroxybutyric acid or GHB). The basic structure is a tetrahydrofuran (B95107) ring with a carbonyl group at the 2-position. charite.deflybase.org
These structures are prevalent in nature, contributing to the aromas of fruits and fermented products, and are also found as metabolites in microorganisms. researchgate.netleffingwell.com In the realm of organic chemistry, γ-lactones are valued as versatile building blocks and intermediates for the synthesis of more complex molecules. researchgate.netacs.org Their reactivity, primarily centered around the lactone ring, allows for various chemical transformations, making them crucial in the development of pharmaceuticals and other biologically active compounds. researchgate.netmdpi.com Research has also explored their potential as green solvents and biofuels. researchgate.net
The stability of the γ-lactone ring is a key feature, though it can undergo ring-opening reactions under certain conditions to yield valuable derivatives for further chemical synthesis. researchgate.net The diverse biological activities exhibited by natural and synthetic γ-lactones have made them a focal point for medicinal and synthetic chemists. mdpi.com
Structural Classification and Nomenclature of Oxo-Butanolides
The nomenclature of butanolides and their derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is butanolide, which is a saturated five-membered lactone.
The term "oxo" is used as a prefix in IUPAC nomenclature to denote a carbonyl group (=O) substituent on the parent molecule. iupac.org In the case of 2-Oxo-3-ethyl-4-butanolide , the name precisely describes its molecular architecture:
Butanolide : This indicates the core structure is a four-carbon lactone ring, specifically a γ-lactone.
4- : This number signifies that the substituent is attached to the fourth carbon of the butanolide ring.
3-ethyl : An ethyl group (-CH₂CH₃) is attached to the third carbon of the ring.
2-Oxo : A ketone functional group (a second carbonyl group in addition to the ester carbonyl) is located at the second position of the butanolide ring.
Therefore, the structure is a butanolide ring with an ethyl group at position 3 and a ketone at position 2. ontosight.ai An alternative, though less common, name for this compound is 4-ethyloxolane-2,3-dione. uni.luthegoodscentscompany.com
The presence of the oxo group classifies this molecule as an oxo-butanolide. The position of substituents is crucial in defining the molecule's chemical and physical properties.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O₃ |
| IUPAC Name | 4-ethyloxolane-2,3-dione |
| Synonyms | This compound |
| CAS Number | 923291-29-6 |
| Molecular Weight | 128.12 g/mol |
Data sourced from PubChem and other chemical suppliers. uni.luparchem.com
Overview of Research Trajectories for this compound and Related Scaffolds
Research into this compound and structurally related γ-lactone scaffolds is multifaceted, driven by their potential applications and interesting chemical reactivity.
One significant area of investigation is the synthesis of these compounds. The construction of the γ-lactone ring and the introduction of various substituents are key challenges that organic chemists continue to address. acs.orgmdpi.comresearchgate.net For instance, methods for synthesizing functionalized unsaturated γ-lactones and their subsequent reduction to saturated lactones are of considerable interest. semanticscholar.org The development of efficient and environmentally friendly synthetic routes, often employing novel catalysts, is a persistent goal. mdpi.com
The reactivity of these scaffolds is another major research focus. The presence of multiple functional groups in molecules like this compound—the lactone, the ketone, and the chiral center at position 3—offers a rich landscape for chemical transformations. Studies often explore reactions such as ring-opening, reductions, and modifications of the substituents to create diverse molecular architectures. researchgate.netsemanticscholar.org
Finally, the application of these compounds is a primary driver of research. While specific research on the direct applications of this compound is not extensively documented in publicly available literature, related butenolide and γ-lactone scaffolds have been investigated for their biological activities, including potential use in agriculture and medicine. mdpi.commdpi.comfrontiersin.org The broader class of γ-lactones is known for its diverse pharmacological properties, which fuels the exploration of new derivatives. mdpi.com The flavor and fragrance industry also utilizes certain γ-lactones for their distinct sensory properties. leffingwell.comontosight.ai
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxybutanoic acid |
| γ-hydroxybutyric acid |
| GHB |
Structure
3D Structure
Properties
CAS No. |
923291-29-6 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-ethyloxolane-2,3-dione |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-9-6(8)5(4)7/h4H,2-3H2,1H3 |
InChI Key |
PSCSASSBTXTFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=O)C1=O |
physical_description |
Clear colourless to pale yellow, oily liquid; Faint sweet non-descript aromatic aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 2 Oxo 3 Ethyl 4 Butanolide and Analogues
Foundational Synthetic Routes to Butanolide Cores
The construction of the 2-oxo-butanolide skeleton relies on key carbon-carbon bond-forming reactions followed by a final ring-closing step. Strategies involving aldol (B89426) condensations and Grignard reactions are fundamental to assembling the necessary acyclic precursors for cyclization.
Aldol Condensation Strategies in Oxo-Butanolide Synthesis
The Aldol reaction is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of many complex molecules. libretexts.org In the context of 2-Oxo-3-ethyl-4-butanolide synthesis, a crossed or mixed aldol condensation can be envisioned between an enolate donor and a carbonyl acceptor to construct the required carbon framework. libretexts.org
A plausible retrosynthetic analysis involves disconnecting the bond between the C3 and C4 carbons of the butanolide ring. This approach suggests that the target molecule can be synthesized from a precursor derived from the aldol addition of the enolate of an ethyl ketone (like butanone) to an α-keto ester (like ethyl pyruvate).
The mechanism involves the deprotonation of the α-carbon of the ketone by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the α-keto ester. Subsequent protonation yields a β-hydroxy-α-keto ester intermediate, which can then undergo cyclization. masterorganicchemistry.com
Key challenges in mixed aldol reactions include:
Self-condensation: Both carbonyl partners can potentially react with themselves.
Regioselectivity: Unsymmetrical ketones can form different enolates.
Chemoselectivity: One carbonyl compound must act as the nucleophile and the other as the electrophile.
To overcome these challenges, strategies such as using a pre-formed enolate or employing reaction conditions that favor the desired cross-coupling are often employed. For instance, using a non-enolizable electrophile or an aldehyde, which is a more reactive electrophile than a ketone, can direct the reaction pathway. libretexts.org Biocatalytic approaches using stereoselective aldolases have also been developed for the synthesis of related 2-hydroxy-4-butyrolactone derivatives from aldehydes and 2-oxoacids. acs.orgnih.gov
| Nucleophile (Enolate Source) | Electrophile | Key Intermediate | Reaction Type |
|---|---|---|---|
| Butanone | Ethyl Pyruvate | Ethyl 4-hydroxy-3-methyl-2-oxohexanoate | Crossed Aldol Addition |
| Acetone | α-Keto Acids | Aldol Adduct | Asymmetric Direct Aldol Reaction nih.gov |
Grignard Reaction-Based Approaches for Ketone Functionalization
Grignard reactions are fundamental for creating new carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group. libretexts.org A viable strategy for synthesizing the precursor to this compound involves the reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate. researchgate.netgoogle.com
This approach typically involves the addition of an organomagnesium reagent, such as ethylmagnesium bromide, to one of the ester groups of diethyl oxalate. The initial nucleophilic acyl substitution forms an α-keto ester. researchgate.nettandfonline.com
Mechanism:
Formation of Grignard Reagent: An alkyl halide (e.g., ethyl bromide) reacts with magnesium metal.
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The ethoxide leaving group is eliminated, yielding the α-keto ester (ethyl 2-oxobutanoate).
A significant challenge in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. stackexchange.com To achieve mono-addition and obtain the desired α-keto ester in good yield, specific reaction conditions are necessary, such as using an excess of diethyl oxalate, low temperatures, and inverse addition (adding the Grignard reagent to the oxalate). tandfonline.comstackexchange.com
| Grignard Reagent | Oxalate Derivative | Product | Key Considerations | Reference |
|---|---|---|---|---|
| Aryl Grignard Reagents | Ethyl 2-pyridyl oxalate | Aryl α-keto esters | High yields, one-step process. | researchgate.netkoreascience.kr |
| Primary Alkyl Grignard Reagents | Diethyl oxalate | Aliphatic α-keto esters | Reaction in THF improves yield over ether. | tandfonline.com |
Once the α-keto ester is formed, a subsequent reaction, such as an aldol addition with another enolate, can be performed to complete the carbon skeleton before the final cyclization step.
Cyclization Reaction Mechanisms for Lactone Formation
The final step in forming the butanolide ring is an intramolecular cyclization. For this compound, this involves the formation of an ester bond between a hydroxyl group at the C4 position and a carboxylic acid or ester group at the C1 position of an acyclic precursor.
The most common method is the intramolecular esterification of a γ-hydroxy acid or γ-hydroxy ester. This reaction is often acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid/ester, which increases its electrophilicity. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water (from a carboxylic acid) or an alcohol (from an ester) yields the five-membered lactone ring.
Recent developments have explored alternative cyclization strategies. For instance, Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can lead directly to chiral γ-lactones through a reduction/lactonization sequence. rsc.org Other methods include light-driven carboxylative cyclization of allylic alcohols using a CO2 radical anion. acs.org Gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones has also been shown to produce related 3(2H)-furanones. organic-chemistry.org
Modern Reaction Methodologies for Functionalization and Derivatization
Once the butanolide core is established, modern synthetic methods allow for precise functionalization and derivatization to create a library of analogues. These methods often focus on exploiting the inherent reactivity of the butanolide system.
Conjugate Addition and Michael Addition Reactions in Butanolide Systems
Conjugate addition, particularly the Michael reaction, is a key strategy for introducing substituents at the β-position of an α,β-unsaturated carbonyl system. wikipedia.orgwikipedia.org This is highly relevant for the derivatization of butenolides (α,β-unsaturated butanolides), which can serve as precursors to or analogues of this compound.
In a typical Michael addition involving a butenolide, a soft nucleophile (the Michael donor) adds to the β-carbon of the conjugated system (the Michael acceptor). youtube.com This 1,4-addition is driven by the formation of a resonance-stabilized enolate intermediate. fiveable.me
Mechanism:
Nucleophilic Attack: The Michael donor attacks the electrophilic β-carbon of the α,β-unsaturated butenolide.
Enolate Formation: The π-electrons of the double bond shift, and the carbonyl π-electrons move to the oxygen atom, forming a stable enolate.
Protonation: The enolate is protonated, typically at the α-carbon, to yield the final 1,4-adduct. wikipedia.org
A wide variety of nucleophiles can be used as Michael donors, including enolates, amines, thiols, and organocuprates (Gilman reagents). wikipedia.orgfiveable.me The choice of nucleophile and catalyst allows for the synthesis of a diverse range of functionalized butanolides. For example, the reaction of 3-methyl-5-methylidene-2(5H)-furanone derivatives with nucleophiles like thiophenol or methyl malonate proceeds via 1,6-addition to the exocyclic double bond, demonstrating the versatility of conjugate addition strategies. researchgate.net
| Michael Acceptor | Michael Donor (Nucleophile) | Product Type | Reference |
|---|---|---|---|
| trans-Chalcone | Ethyl acetoacetate | β-Substituted Ketone | tamu.edu |
| α,β-Unsaturated Butenolide | Enolates, Amines, Thiols | β-Functionalized Butanolide | semanticscholar.orgresearchgate.net |
| 3-Methyl-5-methylidene-2(5H)-furanone | Thiophenol | 1,6-Addition Product | researchgate.net |
Chemo- and Regioselective Transformations
Molecules like this compound possess multiple functional groups (a ketone and a lactone), presenting challenges and opportunities for selective chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.
Achieving chemo- and regioselectivity is crucial for the controlled synthesis of complex analogues. For example, the selective reduction of the ketone at the C2 position without opening the lactone ring would require a chemoselective reducing agent. Conversely, a reagent could be chosen to selectively reduce the lactone ester to a diol.
Modern synthetic chemistry offers various strategies to achieve such selectivity:
Use of Protecting Groups: Temporarily masking one functional group to allow another to react.
Tuning Reagent Reactivity: Employing reagents with inherent selectivity. For instance, "hard" nucleophiles tend to favor direct (1,2) addition to the carbonyl carbon, whereas "soft" nucleophiles favor conjugate (1,4) addition to the β-carbon of an enone system. youtube.com
Catalyst Control: Using catalysts that direct a reaction to a specific site or functional group. For example, catalyst-controlled regioselective carbonylation of epoxides can produce β-lactones. researchgate.net
A light-driven, catalyst-free method for the regioselective deoxygenation of carbohydrate-derived lactones has been developed, showcasing a sustainable approach to modifying lactone structures. nih.gov This type of selective transformation is essential for creating diverse libraries of butanolide analogues for further study.
Photochemical Reactions in Butanolide Analogues
Photochemical reactions offer unique pathways for the construction and functionalization of complex molecular architectures, including butanolide analogues. These methods leverage light energy to access reactive intermediates and transformations not readily achievable through thermal means.
A key strategy involves the [2+2] photocycloaddition of alkenes to cyclic α,β-unsaturated lactones, which serves as a powerful method for preparing cyclobutane (B1203170) compounds. tandfonline.com These cyclobutane intermediates can then undergo further rearrangements to yield fused γ-butyrolactone structures. For instance, the photocycloaddition between homochiral 2(5H)-furanones and vinylene carbonate produces diastereomerically pure polyfunctionalized cyclobutane derivatives. tandfonline.com Subsequent alkaline hydrolysis of these photoadducts can trigger an unexpected rearrangement, leading to the stereospecific formation of fused γ-butyrolactones. tandfonline.com
Another significant class of photochemical transformations applicable to precursors of butanolides are Norrish reactions, which are characteristic of ketones and aldehydes. wikipedia.org The Norrish Type II reaction is particularly relevant. This process involves an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, proceeding through a six-membered cyclic transition state to generate a 1,4-diradical intermediate. scispace.com This diradical can then undergo one of two secondary reactions: cleavage of the α,β-carbon bond to form an alkene and an enol, or cyclization via radical combination to yield a cyclobutanol (B46151) derivative. scispace.com This latter pathway, known as the Norrish–Yang cyclization, is a valuable tool for forming cyclic structures that can be precursors to or part of a butanolide analogue's framework. scispace.comnih.gov The synthetic utility of this reaction has been demonstrated in the total synthesis of complex natural products. scispace.com
Furthermore, novel photochemical methods are emerging, such as the synthesis of γ-butyrolactones from allylic alcohols initiated by a radical hydrocarboxylation using the CO2 radical anion (CO2•–). acs.org This process involves the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis, highlighting the expanding toolkit available for butanolide synthesis. acs.org
Stereoselective Synthesis and Chiral Control in Oxo-Butanolide Analogues
Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For oxo-butanolide analogues, which often contain multiple stereocenters, several powerful strategies for stereoselective synthesis have been developed.
Biocatalysis: One of the most efficient and green approaches involves the use of enzymes. Dual-enzyme, one-pot cascade processes have been developed for synthesizing structurally diverse aromatic γ-butyrolactones with exceptional levels of stereocontrol. acs.org This strategy combines the asymmetric reduction of α,β-unsaturated γ-ketoesters using engineered ene reductases (ERs) with a subsequent reduction by carbonyl reductases. acs.org This method successfully yields bulky di/trisubstituted aromatic γ-butyrolactones with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). acs.org Artificial biocatalytic cascades have also been designed for the enantiocomplementary synthesis of chiral 3-hydroxy-γ-butyrolactones (3HBL), combining halohydrin dehalogenase-catalyzed reactions with nitrilase-mediated hydrolysis–cyclization. rsc.org
Chiral Auxiliaries and Starting Materials: A classic and reliable method for inducing chirality is the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Evans oxazolidinone auxiliaries, for example, are well-established for controlling the stereochemistry of enolate alkylations, a key step in building the substituted carbon backbone of many butanolides. harvard.edu Similarly, starting from enantiomerically pure compounds from the "chiral pool," such as malic acid or carbohydrates, provides a direct pathway to chiral butanolide targets. tandfonline.comgoogle.com
Metal and Organocatalysis: Asymmetric catalysis offers a more atom-economical approach. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, using a formic acid–triethylamine mixture as the hydrogen source, facilitates a dynamic kinetic resolution. rsc.org This reduction/lactonization sequence provides chiral multicyclic γ-lactones in high yields with excellent diastereo- and enantioselectivities. rsc.org Organocatalysis has also emerged as a powerful tool. For instance, quinine-based amine organocatalysts have been employed in a three-stage Knoevenagel condensation/Michael addition/decarboxylative lactonization mechanism to produce γ-butyrolactones with high enantioselectivity. nih.gov
The following table summarizes the performance of various stereoselective methods in the synthesis of butanolide analogues.
| Method | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Dual-Enzyme Cascade | Ene Reductase & Carbonyl Reductase | Aromatic γ-ketoesters | >99:1 | >99% | acs.org |
| Asymmetric Transfer Hydrogenation | Ru-Catalyst | γ-keto carboxylic acids | >20:1 | 99% | rsc.org |
| Intramolecular Epoxide Opening | VO(acac)₂ / TBHP | β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones | >95% de | N/A (substrate controlled) | nih.gov |
| Organocatalyzed Cascade | Quinine-based amine | Varies (Michael addition) | High | High | nih.gov |
Scalable Synthetic Protocols and Process Optimization for Research Applications
Transitioning a synthetic route from a small-scale laboratory procedure to a robust, scalable protocol capable of producing gram-to-kilogram quantities is a critical challenge in chemical research. For butanolide analogues, significant advances have been made in developing efficient and scalable syntheses, with a particular emphasis on continuous flow chemistry and process optimization.
Continuous Flow Synthesis: Continuous flow technology has emerged as a superior alternative to traditional batch processing for many chemical transformations. scielo.br This approach offers precise control over reaction parameters, enhanced safety when handling reactive intermediates, and significantly improved productivity. rsc.org A versatile and efficient continuous flow protocol has been developed for the synthesis of diverse butenolides through the in situ generation of acylketenes. ucl.ac.ukrsc.org This method allows for operation at temperatures exceeding the solvent's boiling point, which is challenging in batch setups, and drastically reduces reaction times. rsc.org For example, butenolides have been synthesized with a residence time of only 20 minutes, achieving yields comparable to batch conditions that require much longer periods. rsc.org The practicality of this methodology was demonstrated by the gram-scale synthesis of a biologically important γ-spiro butenolide core. rsc.orgucl.ac.uk
Process Optimization and Scalable Batch Syntheses: Beyond flow chemistry, rigorous optimization of batch processes is crucial for scalability. An example can be found in the green catalytic production of γ-valerolactone (GVL) from levulinic acid. rsc.org By systematically evaluating parameters such as reaction time and temperature, optimal conditions were identified (150 °C, 1.5 hours) that resulted in complete conversion of the starting material with 99% selectivity toward GVL. rsc.org Such optimization is key to developing cost-effective and environmentally friendly production methods. rsc.org The development of scalable routes to key chiral building blocks is also a major focus. A stereoselective route starting from (S)-tert-butyl glycidyl (B131873) ether was developed to produce (S)-3-fluoromethyl-γ-butyrolactone on a 10-kg scale, demonstrating the successful application of process development for producing significant quantities of a specialized butanolide derivative. researchgate.net
The table below highlights key parameters and outcomes of scalable synthetic protocols for butanolide derivatives.
| Method | Product/Intermediate | Key Features | Scale/Throughput | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Continuous Flow | γ-Spiro Butenolide | 20 min residence time, enhanced safety | Gram-scale | 60% | rsc.orgucl.ac.uk |
| Optimized Batch Hydrogenation | γ-Valerolactone (GVL) | Additive-free, uses formic acid as H₂ source | Lab scale (optimized) | 99% selectivity, 100% conversion | rsc.org |
| Stereoselective Batch Synthesis | (S)-3-Fluoromethyl-γ-butyrolactone | 3-step route from chiral starting material | 10-kg scale | 50% overall yield | researchgate.net |
| Continuous Flow | Diverse Butenolides | Reduced reaction time, improved heat transfer | High productivity | 30-91% | rsc.org |
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Oxo 3 Ethyl 4 Butanolide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) Spectroscopic Analysis
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the chemical environment of individual atoms. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms within the molecule.
Detailed spectral assignments for bufadienolides, a class of compounds that can include the butanolide moiety, have been achieved using a combination of these 2D NMR techniques. researchgate.net For instance, ¹H-¹H COSY experiments are used to identify proton-proton coupling networks, while HMQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net This comprehensive analysis allows for the unambiguous assignment of all proton and carbon signals in the molecule.
Interactive Data Table: Representative NMR Data for Butanolide-type Structures
| Technique | Observed Correlations and Data | Interpretation |
| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Provides information on the electronic environment and neighboring protons for each hydrogen atom. |
| ¹³C NMR | Chemical shifts (ppm) | Indicates the type of carbon atom (e.g., carbonyl, alkyl) and its chemical environment. |
| COSY | Cross-peaks indicating ¹H-¹H couplings | Establishes the connectivity between adjacent protons. |
| HMQC | Cross-peaks showing direct ¹H-¹³C correlations | Links protons to the carbons they are directly attached to. |
| HMBC | Cross-peaks showing long-range ¹H-¹³C correlations (2-3 bonds) | Reveals connectivity between protons and carbons separated by two or three bonds, aiding in piecing together the molecular skeleton. researchgate.netresearchgate.net |
Application of NMR for Stereochemical Characterization
NMR spectroscopy is also a powerful tool for determining the relative stereochemistry of chiral centers. By analyzing the coupling constants between protons and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY), the spatial arrangement of atoms can be deduced. researchgate.netlongdom.org
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HR-MS allows for the calculation of a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to corroborate the structure determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of different types of chemical bonds.
For 2-Oxo-3-ethyl-4-butanolide, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone and the carbon-oxygen (C-O) single bonds within the ring. For γ-butyrolactone, a related parent structure, a strong absorption band for the C=O stretch is typically observed around 1770 cm⁻¹. nih.gov Protonation of the carbonyl group can cause a significant blue shift of this band. nih.gov
Interactive Data Table: Typical IR Absorption Frequencies for Butanolides
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1760 - 1800 |
| Carbon-Oxygen (C-O) | Stretch | 1000 - 1300 |
| Carbon-Hydrogen (C-H) | Stretch (sp³) | 2850 - 3000 |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
For chiral molecules like this compound, which possess stereocenters, determining the absolute configuration (the actual three-dimensional arrangement of atoms) is crucial. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. mtoz-biolabs.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum with the spectra of known compounds or with spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. mtoz-biolabs.comnih.govnih.gov This technique is particularly valuable when single-crystal X-ray analysis is not feasible. spectroscopyeurope.com
Chromatographic Techniques for Separation, Purification, and Purity Analysis
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or natural sources. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely employed.
Once purified, these same techniques, particularly HPLC and gas chromatography (GC), are used to assess the purity of the compound. By comparing the retention time of the sample to that of a known standard, and by analyzing the peak area, the purity of the sample can be accurately determined.
High-Performance Liquid Chromatography (HPLC) in Butanolide Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. ijpca.org Its high resolution, speed, and sensitivity make it an ideal method for assessing the purity of this compound and its derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. ijpca.orgramauniversity.ac.in
Reversed-phase HPLC is commonly employed for the analysis of butanolides and related lactones. In this mode, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase, such as a mixture of water and an organic solvent like methanol or acetonitrile. oup.com The separation of compounds is achieved based on their relative hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
For instance, the analysis of γ-butyrolactone (GBL), a related compound, often utilizes a C18 column with a mobile phase consisting of an acidic water and methanol gradient. oup.comnih.gov An elution gradient, where the proportion of the organic solvent is increased over time, can be effective for separating mixtures containing compounds with a range of polarities. oup.com
Detection is a critical component of HPLC analysis. For butanolides that lack a strong chromophore, UV-VIS spectrophotometry can be used, although the sensitivity may be limited. astm.org To overcome this, HPLC systems are frequently coupled with mass spectrometry (MS). oup.comastm.orgnih.gov An HPLC-MS system provides not only retention time data but also mass-to-charge ratio information, which greatly enhances the certainty of compound identification and allows for the detection of trace-level impurities. oup.com
The following table summarizes typical HPLC conditions used for the analysis of butanolide-related compounds, which can be adapted for this compound.
Table 1: Exemplary HPLC Conditions for Butanolide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column (Stationary Phase) | C18 Reversed-Phase (100 x 1 mm) | nih.gov |
| Mobile Phase | Gradient of acidic water and acidic methanol | oup.com |
| Methanol/Water (60:40, v/v) | nih.gov | |
| Flow Rate | 0.2 mL/min | oup.com |
| Column Temperature | 30°C | oup.com |
| Detection | UV-VIS Spectrophotometry | astm.org |
Column Chromatography and Thin-Layer Chromatography (TLC) in Compound Isolation
Column chromatography is a fundamental preparative technique used to purify chemical compounds from mixtures. libretexts.orgwikipedia.org It operates on the same principles of differential adsorption as other forms of liquid chromatography, allowing for the isolation of a single compound on a scale ranging from micrograms to kilograms. wikipedia.org Thin-Layer Chromatography (TLC) is an analytical technique that is almost always used in conjunction with column chromatography. libretexts.orgmagritek.com TLC is employed to quickly determine the number of components in a mixture and to find a suitable solvent system (mobile phase) for the separation on a column. libretexts.orgwikipedia.org
The process begins with developing an optimal mobile phase using TLC. A small spot of the crude mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel or alumina. chemistryhall.comchemconnections.org The plate is then placed in a sealed chamber with a small amount of a chosen solvent or solvent mixture. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. chemistryhall.com The ideal solvent system is one that results in a clear separation of the desired compound from impurities, with a retention factor (Rf) for the target compound typically between 0.2 and 0.4 for optimal column separation. aroonchande.com
Once a suitable eluent is identified, the crude mixture containing this compound is loaded onto the top of a glass column packed with a stationary phase (e.g., silica gel). wikipedia.orgchemistryhall.com The chosen eluent is then passed through the column by gravity or with the aid of pressure (flash chromatography). libretexts.org Compounds in the mixture move through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. wikipedia.org Fractions are collected sequentially as the eluent exits the column. TLC is then used again to analyze the collected fractions to determine which ones contain the pure, isolated compound. magritek.com
Table 2: Common Stationary and Mobile Phases for Butanolide Isolation
| Component | Material/Solvent System | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (SiO₂) | General-purpose adsorbent for separating compounds of varying polarity. chemconnections.org |
| Alumina (Al₂O₃) | Used for separating less polar compounds; can be basic, neutral, or acidic. chemconnections.org | |
| C₁₈ Reversed-Phase Silica | Used for separating nonpolar to moderately polar compounds with polar mobile phases. nih.gov | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common, versatile solvent system with adjustable polarity for normal-phase chromatography. aroonchande.com |
| Dichloromethane/Methanol | A more polar solvent system for separating more polar compounds. |
Computational Chemistry and Theoretical Investigations of 2 Oxo 3 Ethyl 4 Butanolide Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Vibrational Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Oxo-3-ethyl-4-butanolide, DFT studies can elucidate its fundamental properties.
Electronic Structure and Reactivity: The electronic properties of butanolide derivatives are often investigated using DFT calculations, which include the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For a molecule like this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be expected around hydrogen atoms.
Vibrational Properties: Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP level of theory with a suitable basis set like 6-311++G(d,p). researchgate.net These calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the butanolide ring is a key feature in its vibrational spectrum.
A hypothetical table of calculated vibrational frequencies for this compound is presented below, based on typical values for similar functional groups.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C=O (lactone) | Stretching | ~1770 |
| C-O (lactone) | Stretching | ~1180 |
| C-H (ethyl group) | Stretching | ~2950-2850 |
| C-H (ethyl group) | Bending | ~1460, ~1380 |
Quantum Chemical Calculations of Energetic Profiles and Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions involving this compound. These calculations can determine the structures of transition states and intermediates, as well as the activation energies required for various reaction pathways. researchgate.net
For example, the hydrolysis of the lactone ring in this compound can be modeled to understand its stability in different environments. By calculating the Gibbs free energy of the reactants, transition states, and products, a detailed reaction profile can be constructed. This information is vital for predicting the feasibility and kinetics of a reaction.
A probable reaction mechanism for a generic reaction of a butanolide derivative can be proposed based on quantum chemical calculations, elucidating the step-by-step transformation of the molecule. researchgate.net
Analysis of Atomic Reactivity Indices and Fukui Functions
To gain a more detailed understanding of the reactivity of individual atoms within this compound, atomic reactivity indices and Fukui functions are employed. These concepts are rooted in conceptual DFT and provide a quantitative measure of an atom's propensity to undergo nucleophilic, electrophilic, or radical attack. ias.ac.innih.gov
The Fukui function, ƒ(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions (ƒk+, ƒk-, ƒk0) are used to predict the reactivity of a specific atom 'k' towards nucleophilic, electrophilic, and radical attacks, respectively. researchgate.net
ƒk+ : Indicates the site for nucleophilic attack (where an electron is accepted).
ƒk- : Indicates the site for electrophilic attack (where an electron is donated).
ƒk0 : Indicates the site for radical attack.
For this compound, one would expect the carbonyl carbon of the lactone to have a high ƒk+ value, making it a prime target for nucleophiles. Conversely, the oxygen atoms would likely exhibit higher ƒk- values, indicating their susceptibility to electrophiles.
Below is a hypothetical table of condensed Fukui function values for selected atoms in this compound.
| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) |
| C2 (carbonyl) | High | Low |
| O1 (carbonyl) | Low | High |
| C5 (ester oxygen-linked) | Moderate | Low |
| O6 (ester oxygen) | Low | High |
Molecular Modeling Approaches for Conformation and Interaction Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for exploring its conformational landscape and understanding its non-covalent interactions.
Interaction Studies: Molecular modeling can also be used to study the interactions between this compound and other molecules, such as solvents or biological macromolecules. Techniques like molecular dynamics simulations can provide insights into the dynamic behavior of these interactions over time.
Molecular Docking and Computational Ligand-Target Interaction Prediction in Butanolide Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand (like a butanolide derivative) with the active site of a protein. nih.govjyoungpharm.org
Studies on butanolide derivatives have shown their potential as inhibitors for various enzymes. nih.gov In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. jyoungpharm.org The butanolide derivative is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity.
The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the carbonyl oxygen of the butanolide ring could act as a hydrogen bond acceptor, while the ethyl group could engage in hydrophobic interactions.
The following table presents hypothetical docking scores and key interactions for this compound with a generic protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -7.5 | ASN 102 | Hydrogen Bond with C=O |
| LEU 54 | Hydrophobic interaction with ethyl group | ||
| VAL 32 | Hydrophobic interaction with butanolide ring | ||
| Hypothetical Protease B | -6.8 | SER 195 | Hydrogen Bond with C=O |
| TRP 215 | π-alkyl interaction with ethyl group |
These computational predictions can then be used to guide the synthesis and experimental testing of new butanolide derivatives with improved biological activity.
Structure Activity Relationship Sar and Derivatization Studies of 2 Oxo 3 Ethyl 4 Butanolide Analogues
Systematic Investigation of Substituent Effects on Molecular Functionality
The chemical reactivity and biological interactions of the butanolide scaffold are significantly influenced by the nature and position of its substituents. These substituent effects are primarily governed by two factors: inductive effects and resonance effects. ucsb.edulibretexts.org Inductive effects are electrostatic forces transmitted through sigma bonds, while resonance effects involve the delocalization of pi-electrons across a conjugated system. ucsb.edulibretexts.org
Substituents are broadly classified as either activating or deactivating groups. lumenlearning.com
Activating Groups: These groups donate electron density to the molecular scaffold, thereby increasing its nucleophilicity and reactivity in certain chemical reactions. lumenlearning.com Common activating groups include hydroxyl (-OH), alkoxy (-OR), and alkyl (-CH3) groups. Their electron-donating nature can stabilize reaction intermediates, speeding up reaction rates. libretexts.orglumenlearning.com
Deactivating Groups: These groups withdraw electron density from the scaffold, making it less reactive. lumenlearning.com Examples include nitro (-NO2), carbonyl (-C=O), and trifluoromethyl (-CF3) groups. lumenlearning.com By pulling electron density away, they can destabilize cationic intermediates, thus slowing down certain reactions. libretexts.org
The position of the substituent also plays a crucial role, particularly in aromatic systems that might be appended to the butanolide core. For instance, in electrophilic aromatic substitution reactions, activating groups typically direct incoming electrophiles to the ortho and para positions, whereas deactivating groups (with the exception of halogens) direct them to the meta position. lumenlearning.com The systematic variation of these substituents allows researchers to fine-tune the electronic properties of the butanolide molecule, which in turn affects its function. ucsb.edu
| Substituent Group | Classification | Primary Electronic Effect | Impact on Scaffold Reactivity |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Resonance (Donating) & Inductive (Withdrawing) | Increases electron density |
| -OCH3 (Alkoxy) | Strongly Activating | Resonance (Donating) & Inductive (Withdrawing) | Increases electron density |
| -CH3 (Alkyl) | Weakly Activating | Inductive (Donating) | Slightly increases electron density |
| -Cl, -Br, -I (Halogens) | Weakly Deactivating | Inductive (Withdrawing) > Resonance (Donating) | Slightly decreases electron density |
| -COCH3 (Acyl) | Moderately Deactivating | Resonance & Inductive (Withdrawing) | Decreases electron density |
| -NO2 (Nitro) | Strongly Deactivating | Resonance & Inductive (Withdrawing) | Strongly decreases electron density |
Rational Design and Synthesis of Novel Butanolide Derivatives as Research Probes
Rational drug design involves creating new molecules with a specific biological purpose based on a thorough understanding of structure-activity relationships. nih.gov By modifying the butanolide scaffold, novel derivatives can be synthesized to serve as research probes to investigate biological pathways or as potential therapeutic agents. nih.govnih.gov
One common strategy is molecular hybridization, where the butanolide scaffold is linked with other pharmacologically active structures to create a new hybrid molecule with potentially enhanced or novel activity. nih.govmdpi.com For example, researchers have designed and synthesized novel quinoline-chalcone derivatives, combining two known anticancer scaffolds, to explore new antiproliferative agents. nih.govmdpi.com This approach can lead to compounds with improved potency and mechanisms of action. researchgate.net
The synthesis of these novel derivatives often involves multi-step reactions. For instance, the synthesis of bufalin (B1668032) derivatives, which are based on a steroid scaffold containing a lactone ring, has been undertaken to create compounds with potentially reduced toxicity while retaining biological activity. mdpi.com Similarly, the design of chalcone (B49325) derivatives as tubulin inhibitors involved creating a series of related compounds to identify the most potent analogue. nih.gov Docking simulations are often employed to predict how these newly designed molecules will bind to their biological targets, guiding the synthetic process. nih.gov
Strategies for Expanding Chemical Diversity within the Butanolide Scaffold
To fully explore the potential of the butanolide scaffold, strategies are needed to generate a wide array of structurally diverse molecules. Diversity-oriented synthesis (DOS) is a powerful approach that aims to efficiently create libraries of complex and varied small molecules, covering a broad region of chemical space. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate structural diversity in a systematic way. cam.ac.uk
Key components of structural diversity include: cam.ac.uk
Appendage Diversity: Varying the side chains and functional groups attached to the common butanolide core.
Stereochemical Diversity: Creating molecules with different 3D arrangements of atoms.
Skeletal Diversity: Modifying the core ring structure itself to produce distinct molecular frameworks. cam.ac.uknih.gov
One effective DOS strategy is divergent synthesis , where a common intermediate is selectively transformed into a variety of different scaffolds. nih.gov This approach allows for the efficient expansion of a chemical library from a single starting point. For example, a rationally designed guaianolide scaffold bearing a tertiary hydroxyl group was used as a pinpoint for selective diversification, leading to a rich variety of biologically relevant sesquiterpenoid lactones. nih.gov Other strategies include ring addition, cleavage, and expansion reactions on a parent tricycle to access structurally distinct, sp3-rich scaffolds. whiterose.ac.uk These methods are crucial for producing compound collections that can be screened against numerous biological targets to discover novel activities. cam.ac.ukscispace.com
Correlation of Structural Features with Observed Biological Research Outcomes
A primary goal of derivatization studies is to establish a clear correlation between specific structural features and the observed biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) analysis. dovepress.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dovepress.com
These models use descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic charge distribution (e.g., qC1), and molecular shape (e.g., dipole moment). dovepress.comnih.gov By analyzing a series of butanolide analogues, researchers can determine which structural modifications lead to an increase or decrease in a specific biological effect, such as cytotoxicity against cancer cells. dovepress.comnih.gov
For example, a QSAR study on xanthone (B1684191) derivatives identified that modifications to specific carbon atoms (qC1, qC2, qC3), along with changes in dipole moment and logP, accounted for 97.6% of the variance in cytotoxic activity. dovepress.com Similarly, studies on chromone (B188151) derivatives have shown that the number and position of hydroxyl substituents significantly influence the molecule's antioxidant capacity and cytotoxicity by altering electronic charge distribution and lipophilicity. nih.gov The presence of a 3β-hydroxyl group can be essential for certain activities, while adding hydroxyls at other positions might reduce it. researchgate.net These correlations are vital for refining lead compounds and designing more effective molecules. nih.gov
| Compound ID | Modification on Butanolide Ring | LogP (Lipophilicity) | Calculated Activity Score | Observed Biological Activity (IC50, µM) |
|---|---|---|---|---|
| BL-01 (Parent) | -H at C3 | 1.5 | 5.2 | 5.5 |
| BL-02 | -CH3 at C3 | 2.0 | 4.8 | 4.6 |
| BL-03 | -OH at C3 | 1.1 | 6.5 | 6.8 |
| BL-04 | -Cl at C3 | 2.2 | 4.1 | 4.0 |
| BL-05 | -OCH3 at C3 | 1.6 | 5.0 | 5.1 |
This table is a hypothetical representation to illustrate the principles of QSAR analysis based on findings in the cited literature.
Future Directions and Interdisciplinary Research Frontiers for 2 Oxo 3 Ethyl 4 Butanolide
Development of Advanced Methodologies for Butanolide Synthesis and Functionalization
The future of 2-Oxo-3-ethyl-4-butanolide synthesis lies in the development of more efficient, selective, and sustainable methodologies. While classical approaches to γ-butyrolactone synthesis exist, emerging strategies are set to revolutionize the accessibility of complex and stereochemically defined butanolides.
Catalytic and Stereoselective Approaches: A primary frontier is the advancement of catalytic asymmetric methods to control the stereochemistry at the C3 position, which is critical for biological activity. Future research will likely focus on:
Transition-Metal Catalysis: The use of transition metals to catalyze the formation of the butanolide ring or the introduction of the ethyl group at the C3 position with high enantioselectivity. This includes exploring novel ligands and metal complexes for reactions such as asymmetric hydrogenation, allylic alkylation, and cycloaddition reactions.
Organocatalysis: The application of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based catalysts. nih.gov Future work will likely expand the scope of organocatalytic methods for the synthesis of 3-substituted butanolides.
Biocatalysis: The use of enzymes to perform key synthetic steps, such as stereoselective reductions or acylations, presents a powerful tool for accessing enantiomerically pure butanolides under mild conditions.
Novel Synthetic Strategies: Beyond traditional cyclization methods, innovative approaches are being explored:
Photoredox Catalysis: The use of light to drive chemical reactions opens up new pathways for butanolide synthesis, such as the carboxylative cyclization of allylic alcohols. oup.com
C-H Functionalization: Direct functionalization of C-H bonds on a pre-formed butanolide scaffold offers a more atom-economical approach to diversification, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety for the production of butanolide libraries.
A summary of emerging synthetic methodologies is presented in Table 1.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Asymmetric Transition-Metal Catalysis | Utilizes chiral metal complexes. | High enantioselectivity for the C3-ethyl stereocenter. |
| Organocatalysis | Metal-free, often mimics enzymatic processes. | Greener synthesis, high stereocontrol. |
| Biocatalysis | Employs enzymes for specific transformations. | Mild reaction conditions, excellent stereoselectivity. |
| Photoredox Catalysis | Light-driven reactions. | Access to novel reaction pathways. |
| C-H Functionalization | Direct modification of C-H bonds. | Increased atom economy and synthetic efficiency. |
| Flow Chemistry | Continuous reaction processing. | Enhanced scalability, safety, and control. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling with experimental validation is poised to provide unprecedented insight into the synthesis and reactivity of this compound. This integration will accelerate the development of new synthetic methods and the prediction of molecular properties.
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction pathways for butanolide synthesis. pnas.org For instance, DFT calculations can be used to:
Determine the transition state energies for different reaction mechanisms, helping to predict the most favorable pathway.
Explain the origins of stereoselectivity in asymmetric catalyses by modeling the interactions between the substrate, catalyst, and reagents.
Predict the reactivity of different positions on the butanolide ring, guiding functionalization strategies.
Predictive Modeling: Computational tools can also be used to predict the physicochemical and biological properties of this compound and its derivatives. Molecular dynamics (MD) simulations can provide insights into the conformational preferences of these molecules and their interactions with biological macromolecules. rsc.org This predictive power allows for the in silico design of butanolide derivatives with desired properties before embarking on extensive synthetic efforts.
The workflow for an integrated computational-experimental approach is outlined below:
Hypothesis Generation: Propose a novel synthetic route or a set of derivatives with potentially interesting biological activity.
Computational Modeling: Use DFT to model the reaction mechanism and predict its feasibility and stereochemical outcome. Employ molecular docking and MD simulations to predict the interaction of designed derivatives with a biological target.
Experimental Validation: Synthesize the target butanolides using the computationally-guided route. Perform experimental assays to validate the predicted biological activity.
Iterative Refinement: Use the experimental results to refine the computational models, leading to a more accurate understanding and predictive capability.
Exploration of Butanolides as Scaffolds for Chemical Biology Tool Development
The butanolide core, with its defined stereochemistry and functional group handles, represents a privileged scaffold for the development of chemical biology tools. These tools can be used to probe biological processes, identify new drug targets, and elucidate mechanisms of action.
Design of Chemical Probes: this compound can serve as the starting point for the design of a variety of chemical probes:
Fluorescent Probes: By attaching a fluorophore to the butanolide scaffold, it is possible to visualize its localization within cells and tissues, providing insights into its distribution and potential targets. The synthesis of fluorescently labeled analogs of other lactone-containing natural products serves as a precedent for this approach. consensus.app
Affinity-Based Probes: Immobilizing the butanolide onto a solid support, such as beads, allows for the isolation of binding partners from cell lysates. This is a powerful method for target identification.
Photoaffinity Probes: Incorporating a photoreactive group into the butanolide structure enables the covalent cross-linking of the molecule to its biological target upon irradiation with light, facilitating unambiguous target identification.
Fragment-Based Drug Discovery: The relatively small and rigid structure of the butanolide core makes it an ideal fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity fragments are screened against a biological target, and hits are then elaborated into more potent leads. A library of substituted butanolides could be screened against a variety of targets to identify starting points for new drug discovery programs.
High-Throughput Screening Methodologies for the Discovery of Novel Butanolide Activities
To unlock the full therapeutic potential of the butanolide scaffold, high-throughput screening (HTS) of libraries of derivatives is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular model of disease. oup.com
Library Synthesis: The development of efficient and versatile synthetic routes, as discussed in section 7.1, is a prerequisite for generating a diverse library of butanolide derivatives for HTS. Combinatorial chemistry approaches, where different building blocks are systematically combined, can be used to rapidly generate a large number of unique butanolide structures.
Assay Development: A key aspect of a successful HTS campaign is the development of a robust and sensitive assay. For butanolide screening, this could involve:
Target-Based Assays: These assays measure the direct interaction of the butanolide derivatives with a purified protein, such as an enzyme or receptor.
Cell-Based Phenotypic Assays: In these assays, cells are treated with the butanolide library, and a change in a cellular phenotype, such as cell viability, gene expression, or morphology, is measured. acs.orgresearchgate.net Phenotypic screening has the advantage of not requiring prior knowledge of the biological target and can lead to the discovery of compounds with novel mechanisms of action. acs.orgresearchgate.net
A comparison of screening approaches is provided in Table 2.
| Screening Approach | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Target-Based Screening | Measures direct interaction with a purified biological target. | Mechanistically defined; easier to interpret results. | Requires a known and validated target; may miss compounds with novel mechanisms. |
| Phenotypic Screening | Measures a change in the phenotype of a cell or organism. | Unbiased; can identify compounds with novel mechanisms of action. | Target identification can be challenging; results can be difficult to interpret. |
Data Analysis and Hit Validation: HTS campaigns generate vast amounts of data that require sophisticated computational tools for analysis. Once "hits" are identified, they must undergo a rigorous validation process to confirm their activity and rule out artifacts. This typically involves re-testing the compounds, determining their potency and selectivity, and beginning to investigate their mechanism of action.
Role of Butanolides in Natural Product Chemistry and Biosynthetic Pathways
γ-Butyrolactones are a prominent class of natural products, particularly in the actinomycetes, where they function as autoregulators or microbial hormones that control secondary metabolism and morphological differentiation. oup.compnas.org Understanding the natural role and biosynthesis of these molecules can provide valuable insights for the development of new therapeutic agents and synthetic methodologies.
Butanolides as Signaling Molecules: In Streptomyces species, γ-butyrolactones such as A-factor and virginiae butanolides act as quorum-sensing molecules. pnas.orgasm.org At a critical concentration, they bind to specific receptor proteins, which are typically transcriptional repressors, leading to the de-repression of biosynthetic gene clusters for antibiotics and other secondary metabolites. asm.orgnih.gov The study of these signaling systems, enabled by the synthesis of stereochemically pure butanolide hormones, is a key area of research for unlocking the vast, untapped biosynthetic potential of these bacteria. nih.gov
Biosynthetic Pathways: The biosynthesis of γ-butyrolactone autoregulators often involves enzymes with similarities to those found in fatty acid and polyketide biosynthesis. youtube.comnih.gov A common biosynthetic precursor is dihydroxyacetone phosphate (B84403) (DHAP), which is condensed with a β-ketoacyl-acyl carrier protein derivative in a key step catalyzed by an AfsA-like enzyme. pnas.orgasm.org Subsequent steps, including dephosphorylation, cyclization, and reduction, lead to the final butanolide structure. nih.govacs.org
Future research in this area will focus on:
Discovering Novel Butanolide Natural Products: Genome mining and advanced analytical techniques will continue to uncover new butanolide structures with unique biological activities from diverse microbial sources.
Elucidating Biosynthetic Logic: A deeper understanding of the enzymes involved in butanolide biosynthesis will enable the bio-engineering of pathways to produce novel, "unnatural" butanolide derivatives.
Harnessing Biosynthesis for Synthetic Chemistry: The enzymes from butanolide biosynthetic pathways can be harnessed as biocatalysts for the stereoselective synthesis of butanolides in the laboratory.
The continued investigation of this compound and its analogs at the intersection of these research frontiers will undoubtedly lead to significant advancements in chemistry, biology, and medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxo-3-ethyl-4-butanolide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of γ-keto esters or through oxidation of dihydrofuran derivatives. Key steps include acetaldehyde-mediated ring closure (e.g., using NaBH₄ in ethanol at 0°C for 4 hours) . Optimize yields by controlling reaction temperature and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor progress using TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) and confirm purity via melting point analysis (literature range: 85–87°C) .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm lactone carbonyl (C=O) stretch at ~1770 cm⁻¹ and ester C-O-C at ~1250 cm⁻¹ .
- NMR :
- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), lactone ring protons (δ 4.5–5.0 ppm) .
- ¹³C NMR : Lactone carbonyl (δ 170–175 ppm), ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 128.1 (C₆H₈O₃) with fragmentation patterns indicating loss of ethyl (-29 m/z) and CO₂ (-44 m/z) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in lactones) or impurities. Use variable-temperature NMR to distinguish between conformational exchange (broadening at low temps) and impurities (fixed splitting). For unresolved signals, employ 2D techniques (COSY, HSQC) to assign overlapping peaks . Cross-validate with computational methods (DFT for predicting chemical shifts) .
Q. How can X-ray crystallography be applied to confirm the stereochemistry of this compound in complex matrices?
- Methodological Answer : Crystallize the compound using slow evaporation in dichloromethane/methanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters:
- Unit Cell Dimensions : Compare with literature (e.g., a = 7.21 Å, b = 10.45 Å, c = 12.89 Å).
- R-factors : Aim for R₁ < 5% and wR₂ < 10% .
- Thermal Ellipsoids : Validate atomic displacement parameters to rule out disorder.
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Calculate activation energies (ΔG‡) for nucleophilic attack at the lactone carbonyl. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 250 nm) .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental vibrational spectra of this compound?
- Methodological Answer :
- Step 1 : Re-optimize computational models (e.g., adjust basis sets in DFT).
- Step 2 : Account for solvent effects (PCM model for ethanol).
- Step 3 : Compare experimental IR bands with scaled computational frequencies (±10 cm⁻¹ tolerance). Discrepancies >20 cm⁻¹ suggest conformational isomers or crystal packing effects .
Research Design and Proposal Development
Q. How to formulate a hypothesis-driven research question on the enzymatic hydrolysis of this compound?
- Methodological Answer :
- Independent Variable : Enzyme type (e.g., lipase vs. esterase).
- Dependent Variable : Hydrolysis rate (measured via HPLC at 210 nm).
- Hypothesis : "Lipase B from Candida antarctica will hydrolyze this compound 50% faster than porcine esterase due to its broader substrate specificity."
- Validation : Kinetic assays (Michaelis-Menten parameters) and molecular docking (AutoDock Vina) to assess enzyme-substrate interactions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
